2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
Overview
Description
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide is an organic compound with the molecular formula C4H10N2O2S and a molecular weight of 150.20 g/mol . It is a member of the thiadiazine family, characterized by a six-membered ring containing sulfur and nitrogen atoms. This compound is primarily used in research settings and has various applications in chemistry and biology .
Scientific Research Applications
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide has several scientific research applications:
Mechanism of Action
Pharmacokinetics
Some physicochemical properties have been predicted .
Action Environment
Its physicochemical properties such as melting point (8360° C), boiling point (~2416° C at 760 mmHg), and density (~13 g/cm^3) have been predicted . These properties can be influenced by environmental conditions and can affect the compound’s stability and efficacy.
Preparation Methods
The synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide involves several steps and specific reaction conditions. One common method includes the reaction of 2-methylthiosemicarbazide with formaldehyde under acidic conditions, followed by oxidation to form the desired product . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine 1,1-dioxide: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
1,2,3-Benzothiadiazine 1,1-dioxide: Another related compound with unique reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer unique chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-methyl-1,2,6-thiadiazinane 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-6-4-2-3-5-9(6,7)8/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAHKRQLBBUNGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435223 | |
Record name | 2-Methyl-1lambda~6~,2,6-thiadiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137830-77-4 | |
Record name | 2-Methyl-1lambda~6~,2,6-thiadiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1lambda6,2,6-thiadiazinane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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